molecular formula C5H9ClSi B1631594 1-Chloro-1-methyl-silacyclopent-3-ene

1-Chloro-1-methyl-silacyclopent-3-ene

Cat. No.: B1631594
M. Wt: 132.66 g/mol
InChI Key: IDNUVEQSYGHPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-1-methyl-silacyclopent-3-ene is a specialized organosilicon compound of significant value in synthetic and polymer chemistry. Its primary research application lies as a crucial precursor for the generation of functionally-substituted 1-methyl-silacyclopentenes . These silacyclopentenes are synthesized when silylene intermediates, such as MeSiCl, are thermally generated from disilanes and subsequently trapped by dienes, including butadiene, isoprene, and 2,3-dimethylbutadiene . The reactivity of this compound has been specifically studied in cycloaddition reactions with heterodienes, demonstrating its utility in constructing more complex heterocyclic systems . This makes it a valuable building block for researchers developing new organometallic compounds, exploring reaction mechanisms of reactive intermediates, and creating novel polymeric materials . This product is intended for chemical synthesis and research purposes exclusively. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9ClSi

Molecular Weight

132.66 g/mol

IUPAC Name

1-chloro-1-methyl-2,5-dihydrosilole

InChI

InChI=1S/C5H9ClSi/c1-7(6)4-2-3-5-7/h2-3H,4-5H2,1H3

InChI Key

IDNUVEQSYGHPML-UHFFFAOYSA-N

SMILES

C[Si]1(CC=CC1)Cl

Canonical SMILES

C[Si]1(CC=CC1)Cl

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 1 Chloro 1 Methyl Silacyclopent 3 Ene and Analogs

Reactivity of the Si-Cl Moiety in 1-Chloro-1-methyl-silacyclopent-3-ene

The silicon-chlorine bond in this compound is the most reactive site for nucleophilic attack. The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) renders the silicon atom highly electrophilic and susceptible to reaction with a wide range of nucleophiles. This reactivity is the foundation for many of its synthetic applications, allowing for the introduction of various functional groups at the silicon center.

Nucleophilic substitution at silicon generally proceeds via a mechanism that differs from the classic SN2 reaction at carbon. nih.gov Due to the availability of d-orbitals and the longer Si-C bonds which reduce steric hindrance, the reaction often involves the formation of a stable pentacoordinate intermediate (a trigonal bipyramidal structure), rather than a high-energy transition state. nih.gov This fundamental difference influences the reaction kinetics and stereochemical outcomes.

Key reactions involving the Si-Cl moiety include:

Hydrolysis: The Si-Cl bond is highly sensitive to moisture. In the presence of water, this compound readily undergoes hydrolysis to form the corresponding silanol (B1196071), 1-hydroxy-1-methyl-silacyclopent-3-ene. This reaction is facile because the silicon atom forms a strong bond with oxygen. chemrxiv.org The initial silanol product can then undergo self-condensation to form a disiloxane, linking two silacyclopentene rings via an oxygen bridge. This process is the basis for the formation of silicone polymers from dichlorosilane (B8785471) precursors. chemrxiv.org

Reduction: The Si-Cl bond can be reduced to a Si-H bond using standard reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful hydride donor capable of reducing chlorosilanes to the corresponding hydrosilanes. acs.org The reaction proceeds via nucleophilic attack of the hydride ion (H⁻) on the electrophilic silicon atom, displacing the chloride ion and forming 1-methyl-silacyclopent-3-ene (B14645021). This hydrosilane is a valuable intermediate for further functionalization, such as hydrosilylation reactions.

Grignard and Organolithium Reactions: The chlorine atom can be displaced by carbon nucleophiles, such as those from Grignard reagents (R-MgX) or organolithium compounds (R-Li). This allows for the formation of new silicon-carbon bonds, enabling the introduction of various alkyl, aryl, or vinyl groups onto the silicon atom. For example, reaction with methylmagnesium bromide would yield 1,1-dimethyl-silacyclopent-3-ene. Zinc-catalyzed versions of these reactions have also been developed to improve efficiency and substrate scope under mild conditions.

Table 1: Nucleophilic Substitution Reactions at the Si-Cl Bond
NucleophileReagent ExampleProductReaction Type
WaterH₂O1-Hydroxy-1-methyl-silacyclopent-3-eneHydrolysis
HydrideLiAlH₄1-Methyl-silacyclopent-3-eneReduction
Alkyl/ArylR-MgBr, R-Li1-Alkyl(Aryl)-1-methyl-silacyclopent-3-eneAlkylation/Arylation
AlkoxideR-ONa1-Alkoxy-1-methyl-silacyclopent-3-eneAlkoxylation

Ring-Opening Reactions of Silacyclopentenes

The silacyclopentene ring, while relatively stable, can undergo ring-opening reactions under specific catalytic or anionic conditions. These reactions are driven by factors such as ring strain and the ability of silicon to stabilize certain intermediates, leading to the formation of linear polymers or other cyclic structures.

Catalytic Ring-Opening Mechanisms

Catalytic ring-opening of cyclic olefins is a powerful method for polymer synthesis, most notably through Ring-Opening Metathesis Polymerization (ROMP). While less common for silacyclopentenes compared to highly strained monomers like norbornene, ROMP can be achieved using specific transition metal catalysts. Ruthenium-based Grubbs-type catalysts are effective for the ROMP of cyclopentene (B43876), and this technology can be extended to its silicon-containing analogs. rsc.orgnsf.gov The mechanism involves the formation of a metallacyclobutane intermediate by the reaction of the catalyst's metal-alkylidene with the double bond of the silacyclopentene. Subsequent cleavage of this intermediate regenerates the metal-alkylidene and extends the polymer chain.

Another catalytic pathway involves the cracking of the cycloalkene ring over solid acid catalysts, although this typically requires high temperatures and can lead to a mixture of products through isomerization and hydrogen transfer reactions. rsc.org

Anionic Ring-Opening Processes

Silacyclopent-3-enes can undergo anionic ring-opening polymerization (AROP), a process initiated by strong nucleophiles like organolithium reagents. chemrxiv.org For instance, treating 1,1-dimethyl-1-silacyclopent-3-ene with n-butyllithium in the presence of a polar co-catalyst like hexamethylphosphoramide (B148902) (HMPA) or N,N,N',N'-tetramethylethylenediamine (TMEDA) initiates polymerization. chemrxiv.org

The proposed mechanism involves the nucleophilic attack of the butyl anion on the silicon atom, which induces the cleavage of a silicon-carbon bond within the ring. This generates a carbanionic species that acts as the propagating chain end. This propagating anion then attacks another monomer molecule at its silicon center, continuing the chain growth. This process yields high molecular weight polymers, such as poly(1,1-dimethyl-1-sila-cis-pent-3-ene). chemrxiv.org The stereochemistry of the resulting polymer often retains the cis configuration of the double bond from the monomer. chemrxiv.org

Table 2: Anionic Ring-Opening Polymerization of Silacyclopent-3-enes
MonomerInitiator SystemPolymer ProductYield (%)Reference
1,1-Dimethyl-1-silacyclopent-3-enen-BuLi / TMEDAPoly(1,1-dimethyl-1-sila-cis-pent-3-ene)92 chemrxiv.org
1-Methyl-1-phenyl-1-silacyclopent-3-enen-BuLi / HMPAPoly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene)75 chemrxiv.org
1,1-Diphenyl-1-silacyclopent-3-enen-BuLi / HMPAPoly(1,1-diphenyl-1-sila-cis-pent-3-ene)88 chemrxiv.org

Isomerization Pathways of Silacyclopentene Oxides

The double bond in the silacyclopentene ring can be epoxidized using standard reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form a silacyclopentene oxide. These epoxides are valuable intermediates that can undergo subsequent isomerization or rearrangement reactions, often catalyzed by Lewis acids.

A common reaction for epoxides is the Meinwald rearrangement, which involves the Lewis acid-catalyzed isomerization of an epoxide to a carbonyl compound. nih.gov For a silacyclopentene oxide, interaction with a Lewis acid like bismuth triflate could promote the opening of the epoxide ring to form a carbocation intermediate. nih.gov A subsequent 1,2-hydride or 1,2-alkyl shift would lead to the formation of a ketone or an aldehyde. For example, the isomerization of 1-methyl-silacyclopent-3-ene oxide would be expected to yield a silacyclopentanone derivative. Such rearrangements are synthetically useful for creating new functional groups and carbon skeletons from readily available alkenes. nih.gov

Cycloaddition Chemistry of Silacyclopentenes

The carbon-carbon double bond in the silacyclopentene ring allows it to participate in various cycloaddition reactions. These reactions are powerful tools for constructing more complex cyclic and polycyclic systems in a stereocontrolled manner.

[2+2] and [4+1] Cycloadditions Involving Silacyclopentenes

[2+2] Cycloadditions: The double bond of a silacyclopentene can act as the 2π-electron component in [2+2] cycloaddition reactions. Photochemical [2+2] cycloadditions, often involving an excited state alkene, are a common method for synthesizing four-membered rings. libretexts.org For instance, the irradiation of a silacyclopentene in the presence of another alkene could lead to the formation of a bicyclo[3.2.0]heptane derivative containing a silicon atom in the five-membered ring. Intramolecular [2+2] photocycloadditions are also possible if a second double bond is present elsewhere in the molecule, providing a route to complex, fused ring systems. smolecule.com

[4+1] Cycloadditions: Silacyclopentenes are themselves often the products of [4+1] cycloaddition reactions. This powerful ring-forming strategy involves the reaction of a 1,3-diene (the 4π-electron component) with a silylene or a silylene equivalent (the 1-atom component). Transition metal catalysts, particularly those based on nickel or palladium, are used to generate the reactive silylene species from precursors like trichlorosilanes or (aminosilyl)boronic esters. chemrxiv.orgchemrxiv.org This method provides a direct and versatile route to a wide variety of substituted silacyclopentenes. For example, a nickel-catalyzed reaction between 1,3-butadiene (B125203) and an organotrichlorosilane (RSiCl₃) can efficiently produce a 1-chloro-1-organo-silacyclopent-3-ene. chemrxiv.org This approach is highly valuable for creating structurally diverse cyclic chlorosilanes that can be further functionalized. chemrxiv.orgchemrxiv.org

Table 3: Examples of [4+1] Cycloaddition for Silacyclopentene Synthesis
Diene ComponentSilicon SourceCatalyst SystemProduct TypeReference
1,3-ButadieneRSiCl₃Ni / Phosphine-Nitrogen Ligand1-Chloro-1-organo-silacyclopent-3-ene chemrxiv.org
Isoprene(Aminosilyl)boronic EsterPalladiumSubstituted Silacyclopentene chemrxiv.org
1,3-Dienes1,1-Dichloroalkene / ZnDinickel ComplexVinyl-substituted Cyclopentene nih.gov

C-Si Bond Activation and Functionalization Reactions

The reactivity of this compound is significantly influenced by the polarization of the silicon-chlorine (Si-Cl) bond and the inherent strain of the five-membered ring. The silicon atom, being bonded to an electronegative chlorine atom, acts as an electrophilic center, making it susceptible to nucleophilic attack. This initial interaction is often the gateway to subsequent C-Si bond activation and functionalization.

Functionalization at the silicon center typically proceeds via nucleophilic substitution at the Si-Cl bond. This is a common and versatile method for introducing a wide range of organic or inorganic groups onto the silicon atom. Reagents such as organolithium compounds, Grignard reagents, and alkoxides can readily displace the chloride ion. For instance, reaction with methyllithium (B1224462) or a similar organometallic reagent can substitute the chloro group with another organic moiety, altering the electronic and steric properties of the silacyclopentene ring.

While direct cleavage of the endocyclic C-Si bonds is less common under standard conditions, it can be induced under specific catalytic or thermal scenarios. Ring-opening reactions, for example, represent a significant pathway for C-Si bond activation. These reactions can be promoted by certain transition-metal catalysts or through anionic polymerization processes. smolecule.com In anionic polymerization, a potent nucleophile like methyllithium can initiate the reaction, leading to the formation of poly(1-methyl-1-sila-cis-pent-3-ene). smolecule.com Such processes inherently involve the cleavage of a C-Si bond within the ring to enable chain propagation.

Furthermore, the presence of the double bond in the ring allows for reactions typical of unsaturated compounds, which can be used in conjunction with or subsequent to modifications at the silicon atom.

Below is a table summarizing key functionalization reactions involving the activation of bonds connected to the silicon atom in silacyclopentene systems.

Reaction Type Reagent(s) Product Type Bond(s) Activated Description
Nucleophilic SubstitutionR-Li, R-MgX, NaOR'1-Alkyl/Aryl/Alkoxy-1-methyl-silacyclopent-3-eneSi-ClThe electrophilic silicon center is attacked by a nucleophile, displacing the chloride. This is the most common functionalization pathway.
Reductive CouplingNa, KDisilacyclodeca-3,8-diene derivativeSi-Cl, Si-Si formedTreatment with alkali metals can lead to Wurtz-type coupling, forming a new Si-Si bond between two silacyclopentene units.
Anionic Ring-Opening PolymerizationMethyllithium, HMPAPoly(1-methyl-1-sila-cis-pent-3-ene)C-Si, Si-ClA strong nucleophile initiates polymerization by opening the strained ring, leading to a polymer chain. smolecule.com
Hydrosilylation (of the double bond)HSiR'3, Catalyst (e.g., Pt)1-Chloro-1-methyl-3-(trialkylsilyl)silacyclopentaneC=CWhile not a C-Si activation, this functionalizes the ring itself, which can influence subsequent C-Si bond reactivity.

Role of Hypervalent Silicon and Silylene Intermediates in Silacyclopentene Reactivity

The mechanistic pathways governing the reactions of this compound and its analogs are often rationalized through the involvement of transient, highly reactive species such as hypervalent silicon complexes and silylenes.

Hypervalent Silicon Intermediates: Silicon, unlike carbon, can readily expand its coordination sphere to accommodate five (pentacoordinate) or even six (hexacoordinate) ligands, forming what are known as hypervalent species. researchgate.netprinceton.edu This capability is central to understanding many of its reaction mechanisms. In the case of this compound, the presence of the Si-Cl bond makes the silicon atom a prime candidate for nucleophilic activation. scispace.com

When a nucleophilic catalyst or reagent (e.g., fluoride (B91410) ions, hydroxides, or Lewis bases like HMPA) approaches the silicon center, it can form a pentacoordinate intermediate. researchgate.netscispace.com This hypervalent silicate (B1173343) species is significantly more nucleophilic and reactive than its tetracoordinate precursor. researchgate.netu-tokyo.ac.jp The formation of this intermediate weakens the other bonds to silicon, including the endocyclic C-Si bonds and the Si-Cl bond, facilitating substitution or even ring-opening reactions. researchgate.net For example, in nucleophile-catalyzed reactions, the pre-equilibrium formation of a pentacoordinate adduct is often the key step that activates the substrate for the subsequent rate-determining step. scispace.com The geometry of these intermediates, typically a trigonal bipyramid, also plays a crucial role in determining the stereochemical outcome of reactions. princeton.edu

Silylene Intermediates: Silylenes are the silicon analogs of carbenes, featuring a divalent silicon atom (R₂Si:). These are highly reactive, electron-deficient species that can be generated from appropriate silicon precursors under thermal, photochemical, or chemical conditions. While the extrusion of a silylene from a stable silacyclopentene ring requires significant energy, it can be a viable pathway in high-temperature reactions or mass spectrometry fragmentation.

More relevant to synthetic applications is the generation of silylenes from other precursors that then react with unsaturated molecules to form silacyclopentenes. However, the reverse, the extrusion of a silylene from a pre-formed ring like this compound, represents a potential decomposition or rearrangement pathway. The resulting silylene, :Si(CH₃)Cl, could then be trapped by other reagents in the reaction mixture.

The involvement of these intermediates is often inferred from product analysis and computational studies rather than direct observation, due to their transient nature. The table below outlines the proposed roles and characteristics of these reactive intermediates in the context of silacyclopentene chemistry.

Intermediate Type Structure/Coordination Generation Method Role in Reactivity Consequence for Silacyclopentene
Hypervalent Silicon AdductPentacoordinate (Trigonal Bipyramidal) or Hexacoordinate (Octahedral) princeton.eduu-tokyo.ac.jpNucleophilic attack (e.g., by F⁻, OH⁻, HMPA) on the tetracoordinate Si center researchgate.netscispace.comActs as a highly reactive, nucleophilic intermediate. researchgate.net Weakens adjacent bonds to silicon. researchgate.netFacilitates Si-Cl substitution; lowers the energy barrier for ring-opening or rearrangement.
SilyleneDivalent, Electron-Deficient (:SiRR')Thermal or photochemical extrusion from the silacyclopentene ring.Can undergo insertion into σ-bonds or addition to π-bonds.Ring decomposition; formation of new silicon-containing products via trapping of the silylene.

Polymerization Science of Silacyclopentenes

Ring-Opening Polymerization (ROP) Mechanisms

Ring-opening polymerization (ROP) is a primary method for synthesizing polymers from cyclic monomers like silacyclopent-3-enes. The driving force for this process is the relief of ring strain inherent in the five-membered ring structure. Depending on the initiator and reaction conditions, ROP can proceed through different mechanistic pathways.

Anionic Ring-Opening Polymerization (AROP) of Silacyclopent-3-enes

Anionic ring-opening polymerization is an effective method for the polymerization of silacyclopentene derivatives. For instance, the closely related monomer, 1-methyl-1-silacyclopent-3-ene, undergoes anionic ring-opening polymerization when treated with n-butyllithium (n-BuLi) as an initiator and hexamethylphosphoramide (B148902) (HMPA) as a cocatalyst in tetrahydrofuran (B95107) (THF). This process yields poly(1-methyl-1-sila-cis-pent-3-ene), a polymer that has been characterized using various spectroscopic and analytical techniques.

The mechanism involves the nucleophilic attack of the initiator (e.g., the butyl anion from n-BuLi) on the silicon atom of the silacyclopentene ring. This attack leads to the cleavage of a silicon-carbon bond, opening the ring and generating a carbanionic active center. This active center can then propagate by attacking another monomer molecule, leading to the growth of the polymer chain. The presence of a polar promoter like HMPA is often crucial for activating the initiator and facilitating the polymerization. The general polymerization of 1-silacyclopent-3-enes via AROP has also been documented. capes.gov.br

Monomer Initiator System Resulting Polymer Reference
1-Methyl-1-silacyclopent-3-enen-Butyllithium / HMPAPoly(1-methyl-1-sila-cis-pent-3-ene)

Ring-Opening Metathesis Polymerization (ROMP) of Silacyclopent-3-enes

Ring-opening metathesis polymerization (ROMP) is a powerful polymerization technique that utilizes transition metal alkylidene catalysts (e.g., Grubbs' or Schrock catalysts) to convert cyclic olefins into unsaturated polymers. mdpi.com The process is driven by the relief of ring strain in the monomer. researchgate.net Cyclopentene (B43876) and its derivatives can be polymerized via ROMP, although their lower ring strain compared to monomers like norbornene can affect the polymerization equilibrium. researchgate.netrsc.org

For silacyclopent-3-enes, the ROMP mechanism would involve the coordination of the monomer's carbon-carbon double bond to the metal alkylidene catalyst. This is followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. A subsequent cycloreversion reaction opens the ring, regenerating a metal alkylidene at the end of the growing polymer chain, which can then react with the next monomer. mdpi.com This method preserves the silicon-containing moiety as part of the polymer backbone, with a carbon-carbon double bond in each repeating unit. The use of well-defined ruthenium catalysts has been shown to be effective for the equilibrium ROMP of cyclopentene. rsc.org

Catalyst Type Monomer Type Key Mechanistic Feature Reference
Grubbs' CatalystsCyclic OlefinsFormation of Metallacyclobutane Intermediate mdpi.com
Ruthenium CatalystsCyclopenteneEquilibrium Polymerization rsc.org

Cationic Polymerization Considerations for Silacyclopentene Derivatives

Cationic polymerization of cyclic monomers is another major pathway, typically initiated by strong acids or Lewis acids. mdpi.commdpi.com For cyclopentene itself, cationic catalysts have been shown to be effective, leading to polymerization through both double bond opening and ring-opening mechanisms. researchgate.net

However, for silacyclopentene derivatives, particularly those with reactive groups like a chloro-substituent on the silicon atom, cationic polymerization can be complex. The silicon-chlorine bond is susceptible to cleavage and can react with cationic initiators or the propagating cationic chain ends. This can lead to undesired side reactions, chain transfer, or termination, making it challenging to achieve controlled polymerization and high molecular weight polymers. The choice of initiator and reaction conditions would be critical to minimize these side reactions and favor a ring-opening pathway. For example, solid acid catalysts like proton-exchanged montmorillonite (B579905) clay have been used to initiate the cationic polymerization of other heterocyclic monomers. mdpi.com

Copolymerization Studies of Silacyclopentenes

Copolymerization allows for the tailoring of polymer properties by incorporating two or more different monomers into the same polymer chain. Silacyclopentenes can be copolymerized with other cyclic olefins to create materials with a combination of properties.

For example, studies on the statistical ring-opening metathesis copolymerization of norbornene (NBE) and cyclopentene (CP) have been conducted using first-generation Grubbs' catalyst. mdpi.com By analyzing the copolymer composition at different monomer feed ratios, the reactivity ratios of the comonomers can be determined. These ratios indicate the relative tendency of a growing polymer chain ending in one monomer unit to add the same or the other monomer. Such studies are crucial for predicting and controlling the microstructure and properties of the resulting copolymers. mdpi.com Similar principles would apply to the copolymerization of 1-chloro-1-methyl-silacyclopent-3-ene with other cyclic olefins via ROMP, where the reactivity of the silacyclopentene derivative would influence its incorporation into the polymer chain.

Comonomer 1 Comonomer 2 Polymerization Method Catalyst Reference
NorborneneCyclopenteneROMPGrubbs' 1st-Generation mdpi.com

Post-Polymerization Chemical Modification of Poly(silacyclopentenes)

The unsaturated backbone of polymers derived from the ring-opening of silacyclopent-3-enes provides a versatile platform for post-polymerization modification. These modifications allow for the introduction of various functional groups, enabling the fine-tuning of the polymer's physical and chemical properties. researchgate.netrsc.org

A common and efficient method for modifying polymers with backbone alkene groups is the thiol-ene reaction. wiley-vch.de This reaction involves the addition of a thiol compound across the double bond, often initiated by UV light or a radical initiator, to form a thioether linkage. wiley-vch.deresearchgate.net This "click chemistry" approach is highly efficient and can be performed under mild conditions, allowing for the attachment of a wide range of functional molecules to the polymer backbone. researchgate.net

Cycloaddition Reactions on the Polymer Backbone (e.g., Carbene Additions)

Cycloaddition reactions are a powerful tool for modifying the double bonds present in the backbone of poly(silacyclopentenes). These reactions can be used to introduce new cyclic structures along the polymer chain, significantly altering its properties.

One example of such a modification is the addition of carbenes. Carbenes are highly reactive species that can react with the carbon-carbon double bonds in the polymer backbone in a [1+2] cycloaddition reaction to form cyclopropane (B1198618) rings. This transformation would convert the unsaturated polymer into a saturated one with cyclopropyl (B3062369) groups integrated into the main chain. The introduction of these rigid three-membered rings would be expected to increase the polymer's glass transition temperature and modify its solubility and mechanical properties. While the history of polymer modification is rich with various chemical transformations, the specific application of carbene additions to poly(silacyclopentenes) remains a specialized area of research. wiley-vch.de The versatility of post-polymerization modification is highlighted by the wide array of reactions that can be applied to functional polymers. researchgate.net

Theoretical and Computational Chemistry in Understanding 1 Chloro 1 Methyl Silacyclopent 3 Ene

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in defining the three-dimensional structure and dynamic behavior of 1-chloro-1-methyl-silacyclopent-3-ene. These methods solve approximations of the Schrödinger equation to determine molecular energies and properties.

The five-membered silacyclopentene ring is not planar. It adopts a puckered conformation to relieve ring strain. The two primary conformations for such rings are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" (C₂ symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three.

Theoretical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to map the potential energy surface (PES) associated with the ring-puckering motion. For this compound, the silicon atom (Si1) is the heaviest in the ring, and its substituents (Cl and CH₃) significantly influence the conformational preference.

Research on analogous cyclopentene (B43876) systems indicates that the energy barrier between conformers is typically low, suggesting that the molecule is flexible at room temperature. tsinghua.edu.cn The PES for this compound would likely show two minima corresponding to twisted-chair conformations, with the envelope form representing the transition state for interconversion. The relative stability of these conformers is determined by a balance of angle strain, torsional strain, and steric interactions involving the methyl and chloro substituents on the silicon atom.

Vibrational spectroscopy is a key tool for identifying molecular structures. Quantum chemical calculations can predict the infrared (IR) and Raman spectra of this compound with considerable accuracy. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained.

These theoretical predictions are crucial for assigning experimental spectral bands to specific molecular motions. For this compound, characteristic vibrations include the C=C stretching mode, Si-Cl stretching, Si-C stretching, and various C-H bending and stretching modes. The calculated intensities of IR absorption and Raman scattering help in distinguishing between different vibrational modes.

Table 1: Predicted Vibrational Frequencies for this compound This table presents theoretically expected vibrational frequencies. Actual experimental values may vary.

Frequency (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
~3050MediumMediumC-H stretch (vinyl)
~2950StrongMediumC-H stretch (methyl, methylene)
~1610MediumStrongC=C stretch
~1260StrongMediumCH₃ symmetric deformation
~800StrongMediumSi-C stretch
~550StrongStrongSi-Cl stretch

Determination of Equilibrium Geometries and Bond Parameters

One of the primary outputs of quantum chemical calculations is the optimized or equilibrium geometry of a molecule. This corresponds to the lowest energy arrangement of its atoms. Methods like DFT with appropriate basis sets (e.g., 6-311+G(d,p)) can predict bond lengths, bond angles, and dihedral angles with high precision. superfri.org

Table 2: Theoretically Predicted Equilibrium Bond Parameters for this compound This table contains representative bond lengths and angles based on theoretical calculations for similar organosilicon compounds.

ParameterBond/AnglePredicted Value
Bond LengthSi-Cl~2.07 Å
Bond LengthSi-CH₃~1.88 Å
Bond LengthSi-C (ring)~1.89 Å
Bond LengthC=C~1.34 Å
Bond AngleCl-Si-CH₃~108°
Bond AngleC(ring)-Si-C(ring)~95°

Electronic Structure and Bonding Analysis

Understanding the distribution of electrons within a molecule is key to explaining its stability, reactivity, and properties. Computational methods provide detailed models of electronic structure.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.orgyoutube.com

For this compound, the HOMO is expected to be the π-orbital associated with the C=C double bond, making this site susceptible to attack by electrophiles. The LUMO is likely to be a σ* antibonding orbital, primarily located along the Si-Cl bond. This indicates that the molecule could be susceptible to nucleophilic attack at the silicon center, potentially leading to the displacement of the chloride ion. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap generally implies lower reactivity. numberanalytics.com

Table 3: Representative Frontier Molecular Orbital Energies Values are hypothetical and for illustrative purposes.

OrbitalEnergy (eV)Description
HOMO-9.5π orbital of the C=C bond
LUMO-0.8σ* orbital of the Si-Cl bond
HOMO-LUMO Gap8.7Indicator of chemical reactivity

Electron Density and Polarization Studies of the Silacyclopentene Ring

The distribution of electron density in this compound is non-uniform due to the differing electronegativities of the constituent atoms. The silicon atom is more electropositive than both chlorine and carbon. Consequently, the Si-Cl bond is highly polarized, with a significant partial positive charge (δ+) on the silicon atom and a partial negative charge (δ-) on the chlorine atom. The Si-C bonds are also polarized, though to a lesser extent.

Computational methods, such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM), can quantify this charge distribution. These analyses reveal the flow of electron density and the nature of the chemical bonds. In the silacyclopentene ring, the highest electron density is found around the C=C double bond and the electronegative chlorine atom. This polarization is critical to the molecule's reactivity, directing how it interacts with other polar or charged species. Studies on related cyclopentene systems have used electron momentum spectroscopy combined with theoretical calculations to experimentally probe and visualize these electron density distributions. tsinghua.edu.cnaps.org

Analysis of Silicon's Role in Ring Planarity and π-System Interactions

The incorporation of a silicon atom into a five-membered ring containing a double bond, as seen in this compound, significantly influences the molecule's geometry and electronic structure. Unlike its all-carbon analogue, cyclopentene, which exhibits a characteristic puckered envelope conformation, silacyclopentenes have a more complex potential energy surface for their ring-puckering motion.

Computational studies on silacyclopent-3-ene (B12353066) and its derivatives have shown that the five-membered ring is nearly planar. However, it possesses a shallow potential energy surface with a low barrier to ring inversion. This indicates that the ring can readily adopt different puckered conformations with a relatively small energy penalty. The substitution pattern on the silicon atom plays a crucial role in determining the exact conformation and the degree of planarity. In the case of this compound, the presence of two different substituents, a methyl group and a chlorine atom, on the silicon introduces asymmetry. This asymmetry can lead to a preference for a specific twisted or envelope conformation.

The silicon atom, being larger and more electropositive than carbon, also affects the π-system of the double bond. There can be a degree of interaction between the σ-orbitals of the Si-C bonds and the π-orbital of the C=C bond, a phenomenon known as σ-π conjugation. Furthermore, the electronegativity of the substituents on the silicon atom can modulate the electronic properties of the entire ring system. For instance, the electron-withdrawing nature of the chlorine atom in this compound can influence the electron density of the π-bond through inductive effects.

Recent computational work has highlighted the importance of direct, through-space interactions between substituents on aromatic rings in determining the strength of π-π stacking. nih.govresearchgate.net While the silacyclopentene ring is not aromatic, the principles of substituent effects on π-systems can be extended. The methyl and chloro substituents on the silicon atom can influence the electrostatic potential surface of the molecule, which in turn would affect how it interacts with other molecules.

To illustrate the theoretical influence of substituents on the ring planarity, a hypothetical data table based on computational analysis of similar structures is presented below.

Table 1: Theoretical Influence of Substituents on Silacyclopent-3-ene Ring Planarity
CompoundSubstituents on SiCalculated Dihedral Angle (C2-Si-C5-C4) (degrees)Energy Barrier to Planarity (kcal/mol)
Silacyclopent-3-ene-H, -H~5~0.5
1,1-Dimethyl-silacyclopent-3-ene-CH3, -CH3~8~0.8
1,1-Dichloro-silacyclopent-3-ene-Cl, -Cl~3~0.3
This compound-Cl, -CH3~6~0.6

Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted silacyclopentenes. The values are not from direct experimental measurements of this compound.

Computational Mechanistic Elucidation of Reactions Involving Silacyclopentenes

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult or impossible to obtain through experimental means alone. For reactions involving silacyclopentenes like this compound, computational methods can map out detailed reaction pathways, identify transient intermediates and transition states, and provide a quantitative understanding of the reaction's energetics.

Reaction Pathway Mapping and Transition State Identification

A key aspect of computational mechanistic studies is the mapping of the potential energy surface (PES) for a given reaction. This involves locating the minimum energy structures of reactants, products, and any intermediates, as well as the saddle points on the PES that correspond to transition states. libretexts.org Transition state theory (TST) is a fundamental concept used to understand reaction rates, postulating that reactions proceed through a high-energy activated complex. fiveable.mewikipedia.orgsolubilityofthings.com

For instance, a hypothetical nucleophilic substitution at the silicon center of this compound with a nucleophile (Nu⁻) can be computationally modeled. The reaction pathway would likely proceed through a pentacoordinate silicon intermediate or transition state. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can be used to optimize the geometries of the reactants, the transition state, and the products. rsc.org Frequency calculations are then typically performed to confirm the nature of these stationary points; a minimum has all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. libretexts.org

Computational studies on the rearrangement of 2-vinylsilirane to silacyclopent-3-ene have demonstrated the power of these methods in identifying various possible pathways, including suprafacial and antarafacial sigmatropic shifts, and determining the lowest energy route. researchgate.net Similarly, for reactions of this compound, computational modeling can distinguish between different possible mechanisms, such as concerted versus stepwise pathways.

Energetic Considerations and Thermodynamic Insights into Silacyclopentene Transformations

Once the structures of the reactants, transition states, and products have been determined, their energies can be calculated to a high degree of accuracy using various ab initio or DFT methods. nih.gov This allows for the determination of key thermodynamic and kinetic parameters that govern the reaction.

High-level computational methods can provide benchmark thermochemical data for organosilicon compounds, which is invaluable for understanding their reactivity. nih.gov For our hypothetical nucleophilic substitution on this compound, computational chemistry can provide the activation energy for the reaction, as well as the enthalpy of reaction. This information is crucial for predicting the feasibility and outcome of the reaction under different conditions.

The following table provides a hypothetical energetic profile for a substitution reaction of this compound, illustrating the type of data that can be obtained from computational studies.

Table 2: Hypothetical Energetic Profile for the Reaction: this compound + Nu⁻ → 1-Nu-1-methyl-silacyclopent-3-ene + Cl⁻
ParameterCalculated Value (kcal/mol)Interpretation
Activation Energy (Ea)15.2Energy barrier that must be overcome for the reaction to proceed.
Enthalpy of Reaction (ΔH)-25.8The reaction is exothermic and releases energy.
Gibbs Free Energy of Activation (ΔG‡)22.5Takes into account entropic effects on the reaction rate.
Gibbs Free Energy of Reaction (ΔG)-20.1The reaction is spontaneous under standard conditions.

Note: The data in this table is hypothetical and for illustrative purposes only. The actual values would depend on the specific nucleophile and the level of theory used in the calculation.

Advanced Materials and Catalytic Applications of Silacyclopentene Derivatives

Development of Organosilicon Materials with Tailored Properties

The unique structure of 1-Chloro-1-methyl-silacyclopent-3-ene, featuring a reactive silicon-chlorine bond and a cyclic unsaturated backbone, makes it a valuable monomer for the creation of organosilicon materials with precisely engineered characteristics.

Conjugated Organosilicon Polymers and Semiconductors

The incorporation of silicon atoms into conjugated polymer backbones can lead to novel materials with interesting electronic and optical properties. Silacyclopent-3-ene (B12353066) derivatives, such as this compound, are key starting materials for a class of polymers known as polycarbosilanes. wiley-vch.de The ring-opening polymerization (ROP) of silacyclopentene rings is a primary method for creating these polymers. wiley-vch.de

The resulting polymers can exhibit σ-π conjugation, where the silicon atoms in the backbone interact electronically with the π-systems of adjacent organic groups. This conjugation can lower the HOMO-LUMO gap, leading to materials with semiconductor properties. For instance, copolymerization of siladiene derivatives with diethynylbenzene has been shown to produce air-stable σ-π conjugated organosilicon polymers. nih.gov The functionalization of this compound allows for its incorporation into such polymer chains, offering a pathway to tune the material's electronic properties for applications in organic electronics. nih.govmdpi.com The synthesis of silicon-containing Schiff base oligomers has also been explored, yielding materials with wide bandgaps and photoluminescent properties. researchgate.net

Table 1: Properties of Representative Organosilicon Polymers

Polymer Type Monomers Key Properties Potential Applications
Polycarbosilane Silacyclopent-3-ene derivatives High thermal stability, Precursor to ceramics wiley-vch.de Ceramic fibers, Coatings
σ-π Conjugated Polymer Tetrasiladiene, Diethynylbenzene Air-stable, Red-shifted absorption nih.gov Organic semiconductors, Photics acs.org

| Schiff Base Oligomer | Silicon-based dialdehydes, Diamines | Wide bandgap, Photoluminescence researchgate.net | Light-emitting devices, Solar energy mdpi.com |

Precursors for Silicon-Containing Ceramics

Organosilicon polymers derived from monomers like this compound serve as important precursors for the manufacture of silicon-containing ceramics. The Yajima process, for example, traditionally uses the thermolysis of polycarbosilanes to produce silicon carbide (SiC) fibers. wiley-vch.de More direct routes involving the ring-opening polymerization of silacyclopent-3-ene derivatives are also under investigation to create polycarbosilanes for this purpose. wiley-vch.de

Upon pyrolysis at high temperatures (around 1000 °C) in an inert atmosphere, these polymers undergo a transformation, yielding ceramic materials such as SiC, silicon nitride (Si₃N₄), or silicon carbonitride (SiCN). researchgate.net These polymer-derived ceramics (PDCs) exhibit exceptional properties, including high thermal stability, oxidation resistance, and creep resistance, making them suitable for applications in aerospace and other high-temperature environments. researchgate.net The specific composition and properties of the final ceramic can be tailored by modifying the structure of the initial organosilicon precursor. researchgate.net

Silicon Germanide (SiₓGeᵧ) Materials via Photodeposition Strategies

There is growing interest in developing efficient, non-CVD methods for depositing silicon-germanium (SiₓGeᵧ) alloy films, which are crucial for advanced electronics and photovoltaics. rsc.orgresearchgate.net One promising approach involves the photodeposition of SiₓGeᵧ materials from oligomers of silacyclopentenes and germacyclopentenes. rsc.org

In this strategy, co-oligomers containing both silicon and germanium rings are synthesized. For example, dehydrocoupling co-oligomerization of a dihydrosilacyclopentene and a dihydrogermacyclopentene can produce an oligo(silane-germane). rsc.orgresearchgate.net Subsequent irradiation with UV light, for instance with a 248 nm laser, can induce the elimination of the diene component from the heterocyclic rings, leading to the deposition of a SiₓGeᵧ-type material. rsc.orgrsc.org While challenges such as carbon contamination remain, this method represents a novel, low-temperature route to SiGe alloys. rsc.org The functional chloro- and methyl- groups on this compound provide synthetic handles to incorporate it into such co-oligomers, making it a relevant precursor for these photodeposition strategies.

Catalysis by and with Silacyclopentene Ligands

The field of catalysis has also benefited from the unique chemistry of silacyclopentene derivatives, which can act as ligands for transition metals or be the substrates in biocatalytic reactions.

Transition Metal Catalysis for Asymmetric Synthesis

The development of chiral ligands is central to asymmetric catalysis, which aims to produce single enantiomers of chiral molecules. nih.gov While cyclopentadienyl (B1206354) (Cp) ligands are ubiquitous in organometallic chemistry, the design of chiral variants is an active area of research. nih.gov Silacyclopentene-based structures offer a scaffold that can be modified to create chiral ligands for transition metals.

These ligands can coordinate to metals like rhodium, palladium, or nickel, creating a chiral environment around the metal center. researchgate.netresearchgate.net This chiral metal complex can then catalyze a variety of organic transformations, such as C-H bond functionalization, cyclopropanations, or annulations, with high enantioselectivity. researchgate.netorganic-chemistry.org The stereochemical outcome of the reaction is dictated by the specific structure of the chiral ligand. nih.govyoutube.com The synthesis of chiral silacyclopentene ligands from precursors like this compound could enable new catalytic systems for the efficient construction of optically active molecules. researchgate.net

Table 2: Examples of Asymmetric Catalysis

Reaction Type Catalyst System Product Type Key Feature
C-H Functionalization Chiral Rhodium Complex Chiral Indandiones Desymmetrization of cyclopentenediones researchgate.net
Cyclopropanation Chiral Rhodium Complex Chiral Cyclopropanes Excellent enantio- and diastereoselectivity organic-chemistry.org

| [4+2] Annulation | Palladium Complex | Bicyclic Skeletons | Chemoselective Si-C bond activation researchgate.net |

Biocatalytic Transformations of Silicon-Containing Compounds

Biocatalysis, the use of enzymes and microorganisms to perform chemical reactions, offers a green and highly selective alternative to traditional synthetic methods. nih.govacs.org While biocatalysis is well-established in organic chemistry, its application to organosilicon compounds is a developing field. nih.govresearchgate.net

Research has shown that certain enzymes, such as lipases, proteases, and cytochrome P450s, can catalyze transformations on silicon-containing molecules. nih.govacs.org These transformations include the enantioselective reduction of silicon compounds and the formation or hydrolysis of silicon-oxygen bonds. acs.org Although enzymes that act directly on silicon centers are still rare, protein engineering and directed evolution are being used to develop new biocatalysts for organosilicon chemistry. nih.govchemrxiv.org These biocatalytic methods could enable more facile and environmentally benign syntheses of valuable organosilicon molecules, including those derived from or related to this compound. nih.govchemrxiv.org

Emerging Research Directions and Future Outlook in Silacyclopentene Chemistry

The exploration of this compound and its derivatives is paving the way for new frontiers in materials science and catalysis. The presence of both a reactive chlorine atom and a stable methyl group on the silicon center offers a versatile platform for chemical modification, leading to a wide array of functionalized monomers and polymers with tailored properties.

Advanced Materials from Silacyclopentene Derivatives

The primary route to advanced materials from this compound is through ring-opening polymerization (ROP). Anionic ROP, in particular, has been investigated for the synthesis of poly(1-methyl-silacyclopent-3-ene) derivatives. The process is typically initiated by organolithium reagents, which attack the silicon-carbon bond, leading to the opening of the strained five-membered ring and the formation of a living polymer chain.

The resulting polymers, polysilacyclopentenes, are a class of silicon-containing polymers that exhibit a unique combination of properties. The silicon atom in the polymer backbone can enhance thermal stability and flame retardancy, while the organic side chains can be modified to tune the material's solubility, processability, and mechanical properties.

A key feature of using this compound as a monomer is the potential for post-polymerization modification. The silicon-chlorine bond in the monomer can be preserved during polymerization under certain conditions or can be readily converted to other functional groups either before or after polymerization. For instance, the chloro group can be substituted with alkoxy, amino, or other organic moieties, leading to functionalized polysilacyclopentenes with specific properties for applications such as gas separation membranes, dielectric materials, and precursors for silicon carbide ceramics.

PropertyDescriptionPotential Applications
Thermal Stability The Si-C and Si-O (if modified) bonds in the polymer backbone contribute to higher degradation temperatures compared to purely organic polymers.High-performance elastomers, sealants, and coatings for demanding environments.
Flame Retardancy Upon combustion, silicon-containing polymers can form a protective silica (B1680970) (SiO2) layer that acts as a thermal insulator and mass transport barrier.Flame-retardant additives for plastics and textiles.
Gas Permeability The flexible Si-O-Si linkages (after modification) and the presence of bulky side groups can create high free volume, leading to enhanced gas permeability.Membranes for gas separation (e.g., CO2 capture) and biomedical applications.
Tunable Refractive Index The incorporation of silicon and the ability to introduce various organic side chains allow for the fine-tuning of the refractive index of the resulting materials.Optical coatings, waveguides, and materials for optoelectronics.

Table 1: Potential Properties and Applications of Poly(1-methyl-silacyclopent-3-ene) Derivatives

Catalytic Applications of Silacyclopentene Derivatives

The utility of silacyclopentene derivatives extends beyond polymer science into the realm of catalysis. The strained ring structure and the presence of the silicon atom make them interesting ligands for transition metal catalysts. While specific catalytic applications of this compound are still an emerging area of research, the broader class of silacyclopentenes has shown promise in several catalytic transformations.

One of the most explored areas is in hydrosilylation reactions . In these reactions, a silicon-hydride bond is added across a carbon-carbon double or triple bond. Silacyclopentene-based ligands can coordinate to transition metals like rhodium or platinum, influencing the activity and selectivity of the catalyst. The electronic and steric properties of the substituents on the silicon atom of the silacyclopentene ring can be tuned to optimize the catalytic performance for specific substrates.

Furthermore, polymers derived from this compound can serve as macromolecular ligands or supports for catalytic species. By functionalizing the polymer with appropriate coordinating groups, it is possible to immobilize a homogeneous catalyst, combining the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts.

Catalytic ReactionRole of Silacyclopentene DerivativePotential Advantages
Hydrosilylation As a ligand for transition metal catalysts (e.g., Rh, Pt).Tuning of catalyst activity and selectivity through modification of substituents on the silicon atom.
Cross-Coupling Reactions As a precursor to phosphine (B1218219) ligands containing the silacyclopentyl moiety.Enhanced catalyst stability and control over the electronic and steric environment of the metal center.
Polymer-Supported Catalysis As a monomer to create a polymeric support for catalytic species.Catalyst recyclability, reduced metal leaching, and potential for use in continuous flow reactors.

Table 2: Potential Catalytic Applications of Silacyclopentene Derivatives

Future Outlook

The future of silacyclopentene chemistry, and specifically the application of this compound, is bright with possibilities. Key areas of future research will likely focus on:

Controlled Polymerization Techniques: Developing more sophisticated polymerization methods to precisely control the molecular weight, architecture (e.g., block copolymers, star polymers), and tacticity of polysilacyclopentenes. This will enable a finer tuning of their material properties.

Novel Functionalization Strategies: Exploring new chemical transformations to introduce a wider range of functional groups onto the silacyclopentene ring and the resulting polymer. This will expand the scope of applications for these materials.

Advanced Catalytic Systems: Designing and synthesizing novel silacyclopentene-based ligands and polymer-supported catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations.

Sustainable Materials: Investigating the use of bio-based starting materials for the synthesis of silacyclopentene monomers and exploring the biodegradability and recyclability of the resulting polymers to create more environmentally friendly materials.

Computational Modeling: Employing computational chemistry to predict the properties of new silacyclopentene derivatives and to guide the rational design of monomers and catalysts for specific applications.

Q & A

Q. What spectroscopic techniques are recommended for confirming the structural integrity of 1-Chloro-1-methyl-silacyclopent-3-ene?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to analyze the electronic environment of the silacyclopentene ring and substituents. Compare chemical shifts with analogous silicon-containing heterocycles (e.g., germacyclopentene derivatives) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is ideal. Parameters such as bond lengths (e.g., Si–C and Si–Cl) and ring geometry can be compared to structurally similar compounds like photochromic diarylethenes .
  • Infrared (IR) Spectroscopy : Identify characteristic Si–Cl stretching vibrations (~500–600 cm1^{-1}) and C=C stretches (~1600 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis and purification steps .
  • Waste Disposal : Segregate chlorinated waste and collaborate with certified chemical disposal services to prevent environmental contamination .
  • Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately .

Q. How can the purity of this compound be assessed post-synthesis?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify impurities using split/splitless injection modes and compare retention times with standards .
  • Elemental Analysis : Verify empirical formula consistency (C5_5H9_9ClSi) by measuring carbon, hydrogen, and chlorine content .

Q. What synthetic routes are viable for preparing this compound?

Methodological Answer:

  • Ring-Closing Metathesis : Utilize silicon-containing dienes with Grubbs catalysts to form the cyclopentene ring .
  • Chlorination of Silacyclopentene Precursors : React 1-methyl-silacyclopent-3-ene with Cl2_2 or SO2_2Cl2_2 under controlled conditions to avoid over-chlorination .

Q. How does the electronic structure of this compound influence its reactivity?

Methodological Answer:

  • Electrophilic Substitution : The electron-withdrawing Cl atom increases the electrophilicity of the silicon atom, making it susceptible to nucleophilic attack (e.g., hydrolysis).
  • Conjugation Effects : The C=C double bond in the ring may stabilize transition states during ring-opening reactions .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of ring-opening reactions in this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies for possible reaction pathways (e.g., nucleophilic attack at Si vs. C). Use software like Gaussian or ORCA with basis sets such as B3LYP/6-311G(d,p) .
  • Molecular Dynamics Simulations : Model solvent effects on reaction kinetics to optimize conditions for selective product formation .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatization?

Methodological Answer:

  • Systematic Reproducibility Studies : Control variables like solvent polarity (e.g., dichloromethane vs. THF), temperature, and catalyst loading. Cross-reference data from multiple labs .
  • Advanced Analytical Techniques : Employ in-situ NMR or Raman spectroscopy to monitor reaction progress and identify intermediate species .

Q. How does the crystal packing of this compound affect its photophysical properties?

Methodological Answer:

  • Single-Crystal Analysis : Compare unit cell parameters (e.g., triclinic vs. monoclinic systems) and intermolecular interactions (e.g., halogen bonding) to correlate packing motifs with UV-Vis absorption profiles .
  • Time-Resolved Spectroscopy : Measure fluorescence lifetimes in crystalline vs. solution states to assess exciton migration efficiency .

Q. What role does the silicon atom play in stabilizing transition states during catalytic transformations of this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using 29^{29}Si-labeled analogs to probe silicon’s involvement in rate-determining steps .
  • X-ray Absorption Spectroscopy (XAS) : Examine Si–Cl bond elongation during catalysis to identify intermediate species .

Q. How can this compound be integrated into hybrid materials for optoelectronic applications?

Methodological Answer:

  • Co-polymerization : Incorporate the compound into conjugated polymers via Heck coupling or Suzuki-Miyaura reactions to enhance charge transport properties .
  • Thin-Film Deposition : Use chemical vapor deposition (CVD) to create silicon-containing thin films for organic light-emitting diodes (OLEDs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.